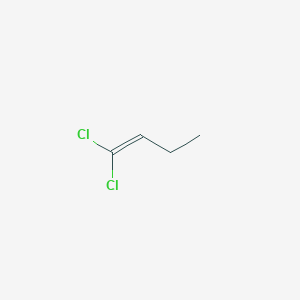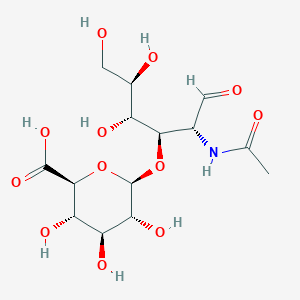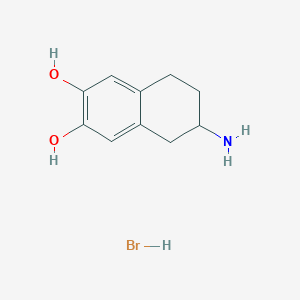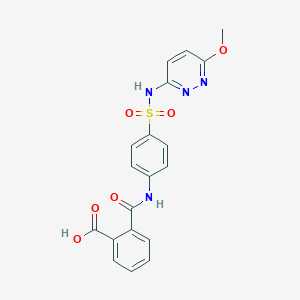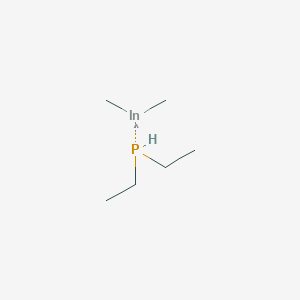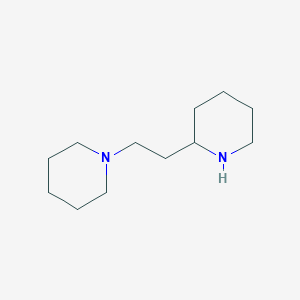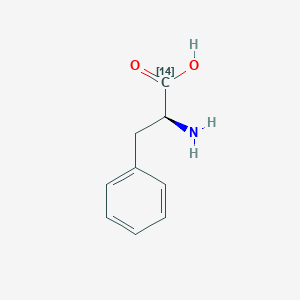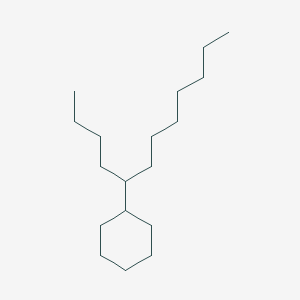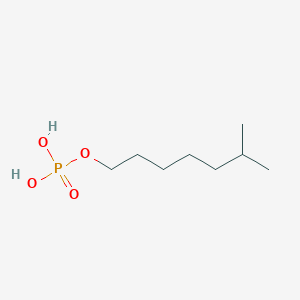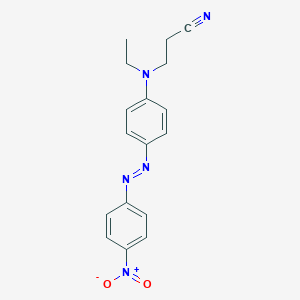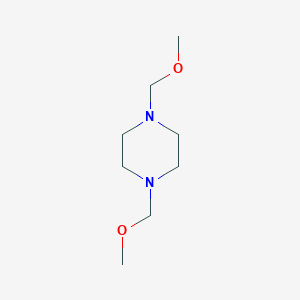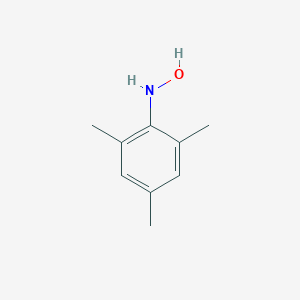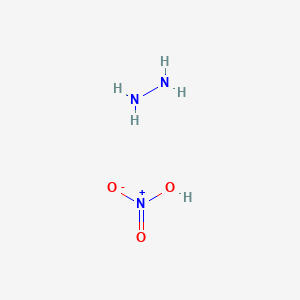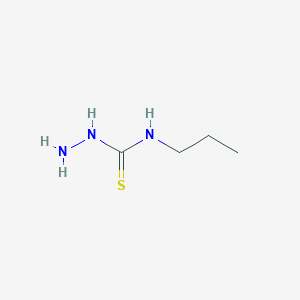![molecular formula C14H16O2 B078643 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13118-72-4](/img/structure/B78643.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, also known as Nuciferine, is a natural alkaloid found in the leaves and seeds of the sacred lotus (Nelumbo nucifera). It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, there has been increasing interest in the potential therapeutic applications of Nuciferine, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to modulate dopamine receptors, serotonin receptors, and adenosine receptors, among others. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and motor function. It also has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol in lab experiments is that it is a natural compound that can be extracted from plant material, making it readily available and relatively inexpensive. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to modulate dopamine receptors, which are involved in reward pathways in the brain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs. Finally, there is potential for the development of novel therapeutics based on the structure of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, which may have improved potency and selectivity.
合成法
The synthesis of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol involves several steps, including extraction, purification, and chemical modification. The most commonly used method for extraction is Soxhlet extraction, which involves the use of a solvent to extract the alkaloid from the plant material. The extracted material is then purified using various techniques, such as column chromatography and recrystallization. Chemical modification may also be performed to enhance the potency and selectivity of the compound.
科学的研究の応用
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Parkinson's disease, Alzheimer's disease, obesity, and cancer. In Parkinson's disease, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to protect dopaminergic neurons from degeneration and improve motor function. In Alzheimer's disease, it has been found to reduce amyloid-beta accumulation and improve cognitive function. In obesity, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to reduce body weight and improve glucose metabolism. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
特性
CAS番号 |
13118-72-4 |
|---|---|
製品名 |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
InChIキー |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
同義語 |
(1β,4β,7-anti)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



